molecular formula C21H26N2O3S B4056236 [(3S,4S)-3-hydroxy-4-[methyl-[(3-methylsulfanylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

[(3S,4S)-3-hydroxy-4-[methyl-[(3-methylsulfanylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B4056236
M. Wt: 386.5 g/mol
InChI Key: BGHOMGCMGJBKIW-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,4S)-3-hydroxy-4-[methyl-[(3-methylsulfanylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[3-(methylthio)benzyl]amino}-3-pyrrolidinol is 386.16641387 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Fluorescence Properties

Research in the field often explores the synthesis of novel compounds with unique fluorescence properties. For instance, Yokota et al. (2012) investigated the synthesis and solid-state fluorescence properties of new fluorescent compounds derived from heterocyclic ketene dithioacetals and guanidine carbonate, highlighting the potential of these compounds in optical applications (Yokota et al., 2012).

Antimicrobial Activity

Another avenue of research involves the synthesis of compounds with antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives and tested their antimicrobial activity, demonstrating the utility of chemical synthesis in developing potential antimicrobial agents (Patel et al., 2011).

Novel Materials

Research also extends to the development of novel materials with specific chemical properties. Wang et al. (2018) reported on the synthesis of heterocyclic azo dyes with improved pH stability, showcasing the application of chemical synthesis in materials science (Wang et al., 2018).

Properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-[methyl-[(3-methylsulfanylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-22(12-15-5-4-6-18(11-15)27-3)19-13-23(14-20(19)24)21(25)16-7-9-17(26-2)10-8-16/h4-11,19-20,24H,12-14H2,1-3H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHOMGCMGJBKIW-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)SC)C2CN(CC2O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC(=CC=C1)SC)[C@H]2CN(C[C@@H]2O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,4S)-3-hydroxy-4-[methyl-[(3-methylsulfanylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
[(3S,4S)-3-hydroxy-4-[methyl-[(3-methylsulfanylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
[(3S,4S)-3-hydroxy-4-[methyl-[(3-methylsulfanylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
[(3S,4S)-3-hydroxy-4-[methyl-[(3-methylsulfanylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Reactant of Route 5
[(3S,4S)-3-hydroxy-4-[methyl-[(3-methylsulfanylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
[(3S,4S)-3-hydroxy-4-[methyl-[(3-methylsulfanylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

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